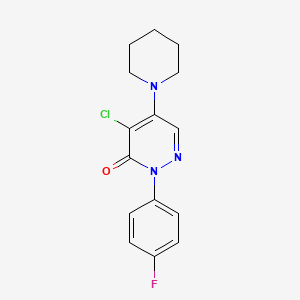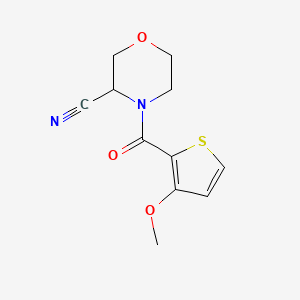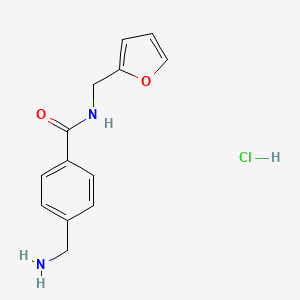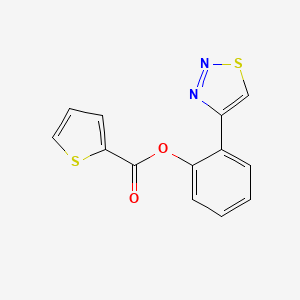
4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone” is likely a complex organic molecule. It appears to contain a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms. It also has a fluorophenyl group and a piperidino group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and UV-Vis spectroscopy, as well as elemental analysis . These techniques can provide information about the types of bonds present, the functional groups, and the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it is reacted. For example, the pyridazinone ring might undergo reactions at the carbonyl group or at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined experimentally. These properties can give insights into how the compound might behave under different conditions .Applications De Recherche Scientifique
Anticancer and Antiangiogenic Potential
Pyridazinones, including derivatives of 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone, have shown promise in anticancer research. Some compounds in this class exhibited inhibitory activity on human cancer cell lines and potential antiangiogenic properties, interfering with cytokines involved in tumor progression. Specifically, these compounds demonstrated significant effects against liver, breast, and leukemia cancer cells, highlighting their potential in cancer therapy (Kamble et al., 2015).
Antioxidant Activities
Derivatives of this compound were also investigated for their antioxidant properties. These compounds showed notable activities in scavenging various radicals, suggesting their utility as antioxidants in therapeutic applications (Kamble et al., 2015).
Herbicide Development
Studies have explored the use of pyridazinone compounds as herbicides. These substances, including close derivatives of this compound, were found to inhibit photosynthesis in plants, making them effective herbicides. The mode of action involves interference with chloroplast development and resistance to metabolic detoxication in plants (Hilton et al., 1969).
Analgesic and Anti-inflammatory Properties
Compounds structurally related to this compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies revealed the potential of these compounds in pain and inflammation management (Gökçe et al., 2005).
Synthesis Techniques
Research has been conducted on novel methods to synthesize fluoropyridazinones, including derivatives similar to this compound. These methodologies are significant for producing high-yield and pure compounds, which are essential for various applications in pharmaceutical and chemical industries (Pei & Yang, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-piperidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O/c16-14-13(19-8-2-1-3-9-19)10-18-20(15(14)21)12-6-4-11(17)5-7-12/h4-7,10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSNDDPSBVPGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2432643.png)
![2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2432644.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2432645.png)



![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2432657.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2432659.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2432660.png)

![4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2432662.png)


